molecular formula C16H18N2O3S B11017641 N-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

N-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B11017641
M. Wt: 318.4 g/mol
InChI Key: MGGVIXPFXZSMQY-UHFFFAOYSA-N
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Description

N-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is an organic compound with the molecular formula C16H18N2O3S It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.

    Methylation: The sulfonamide intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in enzyme binding affinity and selectivity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C16H18N2O3S/c1-12-4-10-16(11-5-12)22(20,21)17-14-6-8-15(9-7-14)18(3)13(2)19/h4-11,17H,1-3H3

InChI Key

MGGVIXPFXZSMQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

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